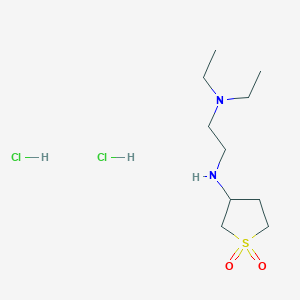

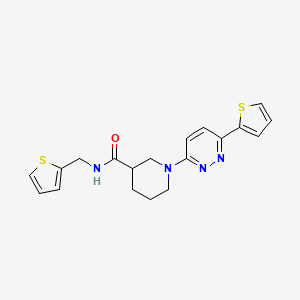

![molecular formula C21H20N4OS2 B2529258 4-甲基-5-(3-对甲苯基-1,2,4-恶二唑-5-基)-6-[4-(甲硫基)苯基]-3,6-二氢嘧啶-2(1H)-硫酮 CAS No. 892301-98-3](/img/structure/B2529258.png)

4-甲基-5-(3-对甲苯基-1,2,4-恶二唑-5-基)-6-[4-(甲硫基)苯基]-3,6-二氢嘧啶-2(1H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features, which include a dihydropyrimidine ring, an oxadiazole ring, and various substituents such as a methylthio group and a p-tolyl group. While the specific compound is not directly studied in the provided papers, related structures have been investigated, which can give insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds, such as thiazolo[3,2-a]pyrimidines, involves the reaction of substituted dihydropyrimidine thiones with reagents like methyl chloroacetate in boiling toluene, yielding good results as confirmed by NMR spectroscopy and X-ray crystallography . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can involve the reaction of hydrazides with potassium ethylxanthate, followed by alkylation, aminomethylation, and acylation reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography . Additionally, density functional theory (DFT) has been employed to study the electronic structure and spectral features of similar molecules, such as 4-methylthiadiazole-5-carboxylic acid, which can provide insights into the stability and electronic properties of the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of related oxadiazole and thiadiazole compounds has been studied, revealing that alkylation tends to occur at the sulfur atom, while aminomethylation and acylation proceed at the nitrogen atom . Mass spectrometric studies have also shown that substituents can significantly affect the fragmentation behavior of these compounds, with electron-withdrawing groups leading to a higher degree of rearrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been extensively studied. For instance, the solvent effects on intermolecular hydrogen bonding, non-linear optical properties, and molecular electrostatic potential surface maps have been investigated for 4-methylthiadiazole-5-carboxylic acid . These studies can provide a foundation for understanding the properties of the compound , such as its potential for hydrogen bonding, its behavior in different solvent environments, and its optical characteristics.

科学研究应用

抗真菌应用

Nimbalkar 等人 (2016) 的一项研究探索了源自 1,3,4-恶二唑硫酮的曼尼希碱基的合成,展示了对各种人类病原真菌菌株(包括白色念珠菌和黑曲霉)的显着抗真菌活性。这些化合物在分子对接研究中表现出有希望的结果,表明作为抗真菌药物进行优化的潜力 (Nimbalkar, Tupe, Seijas Vázquez, Khan, Sangshetti, & Nikalje, 2016)。

抗氧化活性

Kotaiah 等人 (2012) 进行的研究涉及带有 1,3,4-恶二唑标记的噻吩并[2,3-d]嘧啶衍生物的合成,展示了显着的体外抗氧化活性。本研究重点介绍了这些化合物的抗氧化特性上的给电子和吸电子效应 (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012)。

抗癌剂

一项关于合成 1,3,4-恶二唑基四氢吡啶作为抗癌剂的研究揭示了它们对 MCF-7 乳腺癌细胞系的潜力。这项研究支持四氢吡啶 (THP) 衍生物在癌症治疗中的药理学相关性,表明 THP 环系统上的取代基对生物活性的影响 (Redda & Gangapuram, 2007)。

抗菌活性

JagadeeshPrasad 等人 (2015) 研究了带有 1,3,4-恶二唑啉环系的新的曼尼希碱基的合成,展示了这些化合物的抗菌潜力。本研究增加了对源自 1,3,4-恶二唑硫酮的化合物的抗菌特性的理解,有助于新型抗菌剂的开发 (JagadeeshPrasad, Holla, Kumari, Laxmana, & Chaluvaiah, 2015)。

属性

IUPAC Name |

6-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-12-4-6-15(7-5-12)19-24-20(26-25-19)17-13(2)22-21(27)23-18(17)14-8-10-16(28-3)11-9-14/h4-11,18H,1-3H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDUUKYABZHMLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NC(=S)NC3C4=CC=C(C=C4)SC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-5-(3-p-tolyl-1,2,4-oxadiazole-5-yl)-6-[4-(methylthio)phenyl]-3,6-dihydropyrimidine-2(1H)-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

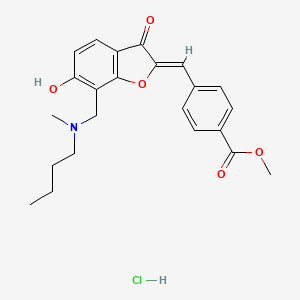

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-ethoxy-5-hydroxy-1H-pyrazole-4-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime](/img/structure/B2529175.png)

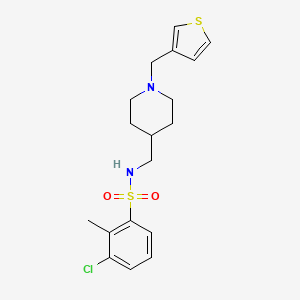

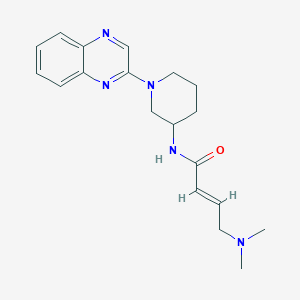

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)

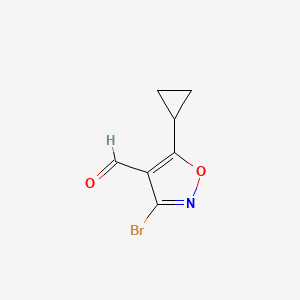

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

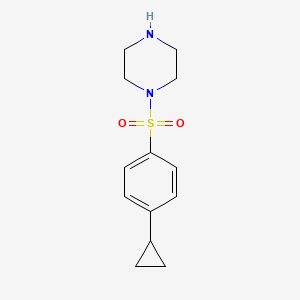

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)